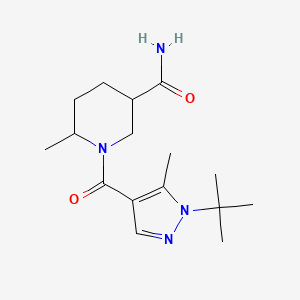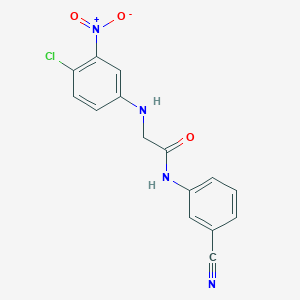![molecular formula C17H22ClN3O2 B6620834 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6620834.png)
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the oxadiazole ring and the chlorophenoxy group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of various pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-thiadiazole: This compound is similar but contains a thiadiazole ring instead of an oxadiazole ring.
5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-triazole:
Uniqueness
The uniqueness of 5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, provides unique reactivity and interaction capabilities compared to similar compounds with different heterocyclic rings.
Eigenschaften
IUPAC Name |
5-[1-[3-(3-chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-13-19-17(23-20-13)14-6-9-21(10-7-14)8-3-11-22-16-5-2-4-15(18)12-16/h2,4-5,12,14H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULMEGREGEXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)CCCOC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methylpropyl N-[3-[(2-oxo-2-thiomorpholin-4-ylacetyl)amino]phenyl]carbamate](/img/structure/B6620753.png)
![[2-Oxo-2-(3-piperidin-1-ylsulfonylanilino)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B6620756.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B6620757.png)
![(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B6620767.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazole-4-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620773.png)


![Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B6620780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide](/img/structure/B6620787.png)
![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B6620788.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6620794.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B6620799.png)
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B6620805.png)

